Eurocidin D

Description

Molecular Formula and Weight Analysis

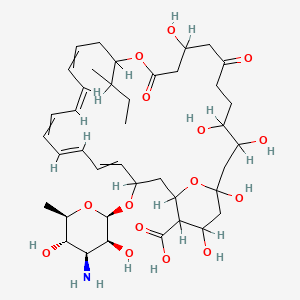

This compound exhibits a well-defined molecular composition that has been precisely determined through multiple analytical approaches. The compound possesses the molecular formula C₄₀H₆₁NO₁₅, representing a substantial organic molecule with considerable structural complexity. Mass spectrometric analysis has consistently established the molecular weight as 795.9 grams per mole, with slight variations reported across different analytical methodologies ranging from 795.91 to 795.92 grams per mole. These minor discrepancies reflect the precision limitations of different analytical instruments and measurement conditions employed in various research studies.

The elemental composition analysis reveals that this compound contains 40 carbon atoms, 61 hydrogen atoms, one nitrogen atom, and 15 oxygen atoms, indicating a highly oxygenated structure characteristic of polyene macrolide antibiotics. The presence of a single nitrogen atom within this large molecular framework suggests the incorporation of an amino sugar moiety, which is consistent with the compound's classification as an aminoglycoside. The substantial oxygen content, represented by 15 oxygen atoms, indicates multiple hydroxyl groups, ether linkages, and carbonyl functionalities distributed throughout the molecular structure.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₀H₆₁NO₁₅ | |

| Molecular Weight | 795.9 g/mol | |

| Carbon Atoms | 40 | |

| Hydrogen Atoms | 61 | |

| Nitrogen Atoms | 1 | |

| Oxygen Atoms | 15 |

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound reflects its complex stereochemical architecture and multiple chiral centers. According to the International Union of Pure and Applied Chemistry naming convention, the complete chemical name is (15E,17Z,19Z,21Z,23E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid. This comprehensive nomenclature encodes critical information about the geometric and optical isomerism present within the molecule.

The stereochemical designation reveals multiple elements of three-dimensional configuration that are essential for understanding the compound's biological activity. The pentaene system exhibits alternating E and Z configurations across the conjugated double bond system, specifically showing E geometry at positions 15 and 23, while displaying Z geometry at positions 17, 19, and 21. This alternating pattern of geometric isomerism creates a distinctive spatial arrangement that influences both the molecule's physical properties and its interaction with biological targets.

The amino sugar component attached to the macrolide core demonstrates well-defined stereochemistry with the configuration (2R,3S,4S,5S,6R) for the 4-amino-3,5-dihydroxy-6-methyloxan-2-yl substituent. This stereochemical arrangement is characteristic of mycosamine-type amino sugars commonly found in polyene antibiotics and contributes significantly to the compound's biological activity profile. The presence of multiple chiral centers throughout the molecule creates numerous possible stereoisomers, making the precise stereochemical assignment crucial for understanding structure-activity relationships.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Ultraviolet-Visible)

Comprehensive spectroscopic analysis has provided detailed insights into the structural features and electronic properties of this compound. Nuclear Magnetic Resonance spectroscopy has played a pivotal role in elucidating the complete structure of this complex molecule. Structural determination studies have employed one-dimensional and two-dimensional Nuclear Magnetic Resonance techniques, particularly ¹H-¹H shift correlated two-dimensional Nuclear Magnetic Resonance spectra, which have enabled the complete assignment of all proton signals within the molecule.

Carbon-13 Nuclear Magnetic Resonance spectroscopy has been instrumental in characterizing the carbon framework of this compound. Researchers have successfully observed signals corresponding to 38 and 39 carbons in related eurocidin compounds, confirming the expected 40-carbon framework when accounting for overlapping signals and measurement limitations. The multiplicity determination has been accomplished through Distortionless Enhancement by Polarization Transfer experiments conducted at various pulse angles (45°, 90°, and 135°), providing definitive assignments for quaternary, tertiary, secondary, and primary carbon atoms throughout the structure.

Mass spectrometry has provided crucial molecular weight confirmation and fragmentation pattern analysis for this compound. The technique has consistently yielded molecular ion peaks corresponding to the calculated molecular weight of 795.9 atomic mass units. Fragmentation analysis through tandem mass spectrometry approaches has revealed characteristic breakdown patterns that support the proposed structural features, including the loss of the amino sugar moiety and fragmentation of the polyene chain.

Ultraviolet-visible spectroscopy has revealed the distinctive absorption characteristics associated with the pentaene chromophore system. The conjugated polyene chain creates characteristic absorption bands in the ultraviolet-visible region, with multiple absorption maxima reflecting the extended conjugation system. These spectroscopic features are diagnostic for pentaene macrolides and provide valuable information about the electronic transitions and chromophore integrity within the molecule.

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional structural characterization of this compound presents significant challenges due to the molecule's size and conformational flexibility. Current crystallographic studies have been limited by the compound's complex structure, which contains too many atoms and undefined stereo centers for conventional conformer generation protocols. The molecular complexity, with 40 carbon atoms and multiple chiral centers, creates computational challenges for accurate three-dimensional modeling and conformational analysis.

Conformational analysis reveals that this compound adopts a complex three-dimensional arrangement characterized by the distinctive bicyclic core structure designated as 12,31-dioxabicyclo[25.3.1]hentriaconta. This bicyclic framework provides the foundational architecture around which the various functional groups and stereochemical elements are organized. The large ring system creates substantial conformational flexibility, allowing the molecule to adopt multiple energetically favorable conformations in solution.

The pentaene chain introduces additional conformational constraints due to the rigid double bond geometry and the alternating E-Z configuration pattern. This geometric arrangement creates a distinctive spatial organization that influences the overall molecular shape and potentially affects biological activity through specific receptor interactions. The amino sugar substituent projects from the main macrocyclic framework, creating an additional conformational element that contributes to the molecule's three-dimensional profile.

Computational modeling studies suggest that the molecule exhibits significant conformational dynamics in solution, with multiple accessible conformational states separated by relatively low energy barriers. The flexibility of the macrocyclic structure allows for conformational adaptation that may be important for biological activity and target recognition. Understanding these conformational properties remains an active area of research, with implications for both fundamental structural understanding and potential therapeutic applications.

| Structural Feature | Characterization Method | Key Finding |

|---|---|---|

| Pentaene System | Nuclear Magnetic Resonance | E,Z,Z,Z,E configuration pattern |

| Amino Sugar | Nuclear Magnetic Resonance | (2R,3S,4S,5S,6R) stereochemistry |

| Macrocyclic Core | Nuclear Magnetic Resonance | 12,31-dioxabicyclo[25.3.1] framework |

| Molecular Weight | Mass Spectrometry | 795.9 atomic mass units |

| Conjugated System | Ultraviolet-visible | Multiple absorption maxima |

Properties

CAS No. |

130433-01-1 |

|---|---|

Molecular Formula |

C40H61NO15 |

Molecular Weight |

795.9 g/mol |

IUPAC Name |

(17Z,21E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid |

InChI |

InChI=1S/C40H61NO15/c1-4-23(2)31-15-13-11-9-7-5-6-8-10-12-14-27(54-39-37(49)35(41)36(48)24(3)53-39)20-32-34(38(50)51)30(46)22-40(52,56-32)21-29(45)28(44)17-16-25(42)18-26(43)19-33(47)55-31/h5-14,23-24,26-32,34-37,39,43-46,48-49,52H,4,15-22,41H2,1-3H3,(H,50,51)/b6-5?,9-7-,10-8+,13-11?,14-12?/t23?,24-,26?,27?,28?,29?,30?,31?,32?,34?,35+,36-,37+,39+,40?/m1/s1 |

InChI Key |

ISJFQHRNXXQEGT-ZHSZOCNZSA-N |

SMILES |

CCC(C)C1CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

Isomeric SMILES |

CCC(C)C1CC=C/C=C\C=C/C=C\C=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |

Canonical SMILES |

CCC(C)C1CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

Synonyms |

eurocidin D |

Origin of Product |

United States |

Preparation Methods

Eurocidin D is typically isolated from the culture broth of Streptomyces eurocidicus. The preparation involves fermentation followed by extraction and purification processes. The synthetic route includes the use of specific growth media and controlled fermentation conditions to optimize the yield of this compound. Industrial production methods focus on scaling up the fermentation process while maintaining the purity and activity of the compound .

Chemical Reactions Analysis

Eurocidin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Eurocidin D has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying pentaenic structures and their reactivity. In biology, this compound has shown inhibitory effects on rat mast cell degranulation, making it a potential candidate for anti-inflammatory research. In medicine, it has been investigated for its antimicrobial properties, particularly against Salmonella enterica. Industrial applications include its use in the development of new antibiotics and other bioactive compounds .

Mechanism of Action

The mechanism of action of eurocidin D involves targeting specific molecular pathways in microorganisms. For instance, it has been shown to inhibit the activity of the PhoP/PhoQ signal transduction system in Salmonella enterica, which is crucial for virulence regulation. By inhibiting this system, this compound prevents the replication of Salmonella within macrophages, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Research Findings and Controversies

- Strain-Specific Production: this compound is reported in both S. eurocidicus and S. albireticuli , raising questions about taxonomic classification or horizontal gene transfer.

- Structural Ambiguities: NMR data for this compound conflict with early literature describing it as a non-glycosylated pentaene , suggesting possible mischaracterization of historical isolates.

- Clinical Potential: Despite potent in vitro activity, this compound’s clinical development lags behind Amphotericin B due to stability issues and moderate yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.